molecular formula C10H21NO2 B15319128 Methyl 3-(aminomethyl)-4-ethylhexanoate

Methyl 3-(aminomethyl)-4-ethylhexanoate

Cat. No.: B15319128
M. Wt: 187.28 g/mol
InChI Key: JJZIPBJWZBKBSQ-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-4-ethylhexanoate is an organic compound with a complex structure that includes an ester functional group, an amine group, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-4-ethylhexanoate typically involves the esterification of 3-(aminomethyl)-4-ethylhexanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that are recoverable and environmentally friendly is also emphasized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-4-ethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-ethylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(aminomethyl)-4-ethylhexanoate exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(aminomethyl)-5-methylhexanoate: Similar structure but with a different alkyl chain branching.

    Ethyl 3-(aminomethyl)-4-ethylhexanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    3-(Aminomethyl)-4-ethylhexanoic acid: The parent acid form of the compound.

Uniqueness

Methyl 3-(aminomethyl)-4-ethylhexanoate is unique due to its specific ester and amine functional groups, which confer distinct reactivity and potential applications. Its branched alkyl chain also influences its physical properties and interactions with other molecules.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 3-(aminomethyl)-4-ethylhexanoate

InChI

InChI=1S/C10H21NO2/c1-4-8(5-2)9(7-11)6-10(12)13-3/h8-9H,4-7,11H2,1-3H3

InChI Key

JJZIPBJWZBKBSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CC(=O)OC)CN

Origin of Product

United States

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